molecular formula C23H24N4O3S B2731925 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 330190-54-0

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Katalognummer: B2731925
CAS-Nummer: 330190-54-0
Molekulargewicht: 436.53
InChI-Schlüssel: TYWWHFTVOYQXKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that combines the structural features of adamantane, thiadiazole, and benzamide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Wirkmechanismus

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves inhibition of tyrosyl-DNA phosphodiesterase 1 (TDP1). TDP1 is a DNA repair enzyme that reduces the efficacy of some anticancer drugs targeting topoisomerase 1 (TOP1). By inhibiting TDP1, the compound enhances the effectiveness of TOP1 inhibitors, making it a promising candidate for combination therapy in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to its combination of adamantane, thiadiazole, and benzamide moieties. This unique structure imparts specific biological activities, particularly its ability to inhibit TDP1, which is not commonly observed in other similar compounds .

Biologische Aktivität

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound belonging to the class of thiadiazole derivatives. Its unique structure combines the adamantane moiety with a thiadiazole ring and a pyrrolidinone group, which may contribute to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thiadiazole Ring : The starting material is often adamantane-1-carbohydrazide, which reacts with isothiocyanates to form thiosemicarbazides. These intermediates are then cyclized to yield the 1,3,4-thiadiazole derivative.
  • Pyrrolidinone Coupling : The thiadiazole derivative is subsequently coupled with a suitable pyrrolidinone derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.
  • Final Modification : The final product is purified through recrystallization or chromatographic techniques to ensure high purity for biological testing.

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antitumor properties. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

Key Findings:

  • Compounds derived from this scaffold have been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins such as BAX while down-regulating anti-apoptotic proteins like Bcl-2 .
CompoundCell LineIC50 (µM)Mechanism
10aMCF-712.5Apoptosis induction
14bHepG215.0BAX/Bcl-2 modulation
17A54910.0Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antimicrobial Testing Results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Penetration : The adamantane moiety enhances lipophilicity and facilitates membrane penetration, allowing the compound to reach intracellular targets effectively.
  • Enzyme Interaction : The thiadiazole ring can interact with various enzymes and receptors involved in cell signaling pathways, potentially inhibiting their activity and leading to altered cellular responses.
  • Apoptotic Pathways : By modulating the expression of apoptotic regulators such as BAX and Bcl-2, these compounds can trigger programmed cell death in malignant cells.

Case Studies

In a recent study focusing on the synthesis and biological evaluation of thiadiazole derivatives containing adamantane scaffolds, several compounds were tested for their anti-proliferative effects. Notably:

  • Compound 14c showed significant inhibition against HepG2 cells with an IC50 value of 12 µM.

These findings suggest that further exploration of this compound class could lead to the development of novel anticancer agents.

Eigenschaften

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c28-18-5-6-19(29)27(18)17-3-1-16(2-4-17)20(30)24-22-26-25-21(31-22)23-10-13-7-14(11-23)9-15(8-13)12-23/h1-4,13-15H,5-12H2,(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWWHFTVOYQXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.